molecular formula C22H25N5O B5427259 N-(3,4-dimethylphenyl)-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinamine

N-(3,4-dimethylphenyl)-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinamine

Cat. No. B5427259
M. Wt: 375.5 g/mol
InChI Key: VOJCPRMFQLGVPD-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinamine, also known as DMPT, is a chemical compound that has been recently studied for its potential applications in scientific research. DMPT is a piperidinamine derivative that has been shown to have a unique mechanism of action, making it a promising candidate for further research.

Mechanism of Action

N-(3,4-dimethylphenyl)-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinamine works by binding to a specific site on the dopamine transporter, a protein that is responsible for the uptake of dopamine into nerve cells. By binding to this site, this compound inhibits the uptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to have a positive effect on mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. It has also been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinamine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have a unique mechanism of action, making it a promising candidate for further research. However, there are also limitations to its use. This compound is a relatively new compound, and its long-term effects are not yet fully understood. It also has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research into N-(3,4-dimethylphenyl)-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinamine. One area of research could focus on the development of new compounds that are based on the structure of this compound. Another area of research could focus on the use of this compound in the treatment of neurological disorders such as Parkinson's disease and depression. Finally, further research could be conducted to better understand the long-term effects of this compound and its potential for use in clinical settings.

Synthesis Methods

N-(3,4-dimethylphenyl)-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinamine can be synthesized through a multistep process that involves the use of various reagents and solvents. The first step involves the condensation of 3,4-dimethylphenylhydrazine with 2-(1H-1,2,4-triazol-3-yl)benzoyl chloride to form an intermediate. The intermediate is then reacted with piperidine in the presence of a base to yield this compound.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitters in the brain, including dopamine and serotonin. This makes it a promising candidate for further research into the treatment of neurological disorders such as Parkinson's disease and depression.

properties

IUPAC Name

[3-(3,4-dimethylanilino)piperidin-1-yl]-[2-(1H-1,2,4-triazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-15-9-10-17(12-16(15)2)25-18-6-5-11-27(13-18)22(28)20-8-4-3-7-19(20)21-23-14-24-26-21/h3-4,7-10,12,14,18,25H,5-6,11,13H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJCPRMFQLGVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC=C3C4=NC=NN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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